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Compound of Interest

Compound Name: DL-Proline

Cat. No.: B559548 Get Quote

An In-depth Technical Guide to the Molecular Structure and Formula of DL-Proline

Introduction
DL-Proline is the racemic mixture of D-Proline and L-Proline, a proteinogenic amino acid

distinguished by its unique cyclic structure.[1] Unlike other standard amino acids which possess

a primary amino group, proline features a secondary amine where the nitrogen is part of a five-

membered pyrrolidine ring fused to the α-carbon.[2] This rigid conformational structure imparts

significant influence on the secondary structure of proteins, often inducing kinks or turns in

polypeptide chains and playing a critical role in protein folding and stability.[1][3] This guide

provides a comprehensive technical overview of the molecular formula, structure, and

physicochemical properties of DL-Proline, along with detailed experimental protocols for its

structural characterization.

Molecular Formula and Identifiers
DL-Proline is a chiral molecule, existing as two enantiomers, L-proline and D-proline; DL-
proline is the racemic mixture of both.[3] The fundamental chemical identity of DL-Proline is

established by its molecular formula and various standard chemical identifiers, which are

crucial for its unambiguous representation in research and regulatory contexts.
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Identifier Value Reference

Molecular Formula C₅H₉NO₂ [4][5][6]

IUPAC Name pyrrolidine-2-carboxylic acid [7][8]

Molar Mass / Molecular Weight 115.13 g/mol [5][6]

CAS Registry Number 609-36-9 [5][8]

Canonical SMILES C1CC(NC1)C(=O)O [6][7]

InChI Key
ONIBWKKTOPOVIA-

UHFFFAOYSA-N
[6][8]

Physicochemical Properties
The physical and chemical properties of DL-Proline are essential for its application in chemical

synthesis, nutritional research, and drug development. It presents as a colorless or white

crystalline solid, is odorless, and has a sweet taste.[4][9]

Property Value Reference

Appearance
Colorless or white crystalline

solid
[4][5]

Melting Point
205-210 °C (with

decomposition)
[4][5][9]

Density 1.38 g/cm³ (at 22.9 °C) [5]

Solubility

Very soluble in water; soluble

in ethanol; insoluble in

chloroform, acetone, butanol,

and ether.

[4][5]

pKa 2.35 [5]
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The defining feature of proline is its pyrrolidine ring, which grants it exceptional conformational

rigidity compared to other amino acids.[1] This five-membered ring locks the φ (phi) dihedral

angle of the protein backbone at approximately -65°, influencing protein secondary structure.[1]

In the solid state, the structure of DL-proline has been elucidated by X-ray crystallography.

The crystal structure of DL-proline hydrochloride, for instance, crystallizes in the monoclinic

space group P2₁/a.[10] In this form, both the imino and carboxyl groups are protonated.[10]

The pyrrolidine ring is puckered at the α-carbon, which deviates by about 0.5 Å from the plane

formed by the other four atoms in the ring.[10] The molecules in the crystal lattice are held

together by a network of hydrogen bonds.[10][11] In the zwitterionic form of L-proline,

molecules are linked via N—H⋯O hydrogen bonds, creating a two-dimensional network.[12]
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Caption: 2D chemical structure of the proline molecule.
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The structural elucidation of DL-Proline relies on several key analytical techniques. The

following sections detail the generalized experimental protocols for these methods.

X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional atomic

structure of a crystalline solid.[13] It has been used to determine the crystal structure of DL-
proline hydrochloride and L-proline.[10][12]

Detailed Methodology:

Crystal Growth: High-quality single crystals of DL-Proline are grown from a supersaturated

solution. For DL-proline hydrochloride, this can be achieved by dissolving DL-proline
powder in excess concentrated hydrochloric acid and allowing the solution to slowly

evaporate in a desiccator.[10] The goal is to obtain crystals of sufficient size and quality for

diffraction experiments.[14]

Crystal Mounting and Cryo-cooling: A suitable crystal is selected, mounted on a goniometer

head, and often flash-frozen to cryogenic temperatures (around 100 K) in a stream of

nitrogen gas. This minimizes radiation damage from the X-ray beam.[15]

Data Collection: The crystal is exposed to a high-intensity, monochromatic X-ray beam,

typically at a synchrotron source.[15] As the crystal is rotated, a series of diffraction patterns

are recorded on a detector. Each spot in the pattern corresponds to a diffracted X-ray beam.

Data Processing: The intensities and positions of the diffraction spots are integrated and

processed to determine the unit cell dimensions and space group of the crystal.

Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during

the experiment, are determined using computational methods. This allows for the calculation

of an electron density map.[13][15] An atomic model of the molecule is then built into this

map and refined using least-squares methods to best fit the experimental data.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b559548?utm_src=pdf-body
https://m.youtube.com/watch?v=alKMEPBEjdQ
https://www.benchchem.com/product/b559548?utm_src=pdf-body
https://www.benchchem.com/product/b559548?utm_src=pdf-body
https://journals.iucr.org/paper?buy=yes&cnor=a06956&showscheme=yes&sing=yes
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072995/
https://www.benchchem.com/product/b559548?utm_src=pdf-body
https://www.benchchem.com/product/b559548?utm_src=pdf-body
https://www.benchchem.com/product/b559548?utm_src=pdf-body
https://journals.iucr.org/paper?buy=yes&cnor=a06956&showscheme=yes&sing=yes
https://www.cardiff.ac.uk/news/view/85893-exploiting-powder-x-ray-diffraction-to-complete-the-set-of-crystal-structures-of-the-20-common-amino-acids
https://www.jic.ac.uk/blog/what-is-protein-x-ray-crystallography/
https://www.jic.ac.uk/blog/what-is-protein-x-ray-crystallography/
https://m.youtube.com/watch?v=alKMEPBEjdQ
https://www.jic.ac.uk/blog/what-is-protein-x-ray-crystallography/
https://journals.iucr.org/paper?buy=yes&cnor=a06956&showscheme=yes&sing=yes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for X-ray Crystallography
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Caption: Generalized workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of atoms

within a molecule, making it invaluable for confirming molecular structure and studying

dynamics in solution.

Detailed Methodology:

Sample Preparation: A small quantity (typically 1-10 mg) of the DL-Proline sample is

dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it

must dissolve the sample without producing a large interfering proton signal. A reference

standard, such as tetramethylsilane (TMS), may be added.

Spectrometer Setup: The sample tube is placed in the NMR spectrometer's magnet. The

experiment type (e.g., 1D ¹H, ¹³C, or 2D experiments like COSY) is selected. Key parameters

such as the number of scans, pulse sequence, and acquisition time are set.

Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting

signal (Free Induction Decay, FID) is recorded. Multiple scans are typically averaged to

improve the signal-to-noise ratio.

Data Processing: The raw FID data is converted into a frequency-domain spectrum using a

Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and calibrated

using the reference signal.

Spectral Analysis: The chemical shifts, integration (peak areas), and coupling patterns (peak

splitting) in the spectrum are analyzed to deduce the molecular structure. For proline,

specific signals correspond to the protons on the α, β, γ, and δ carbons of the pyrrolidine

ring.[16][17]
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Experimental Workflow for NMR Spectroscopy
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Caption: Generalized workflow for molecular analysis using NMR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural
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information through fragmentation analysis.

Detailed Methodology:

Sample Preparation and Introduction: The DL-Proline sample is dissolved in a suitable

solvent (e.g., a water/acetonitrile mixture). The solution is then introduced into the mass

spectrometer, often via direct infusion or coupled with a separation technique like liquid

chromatography (LC).[18][19]

Ionization: The neutral molecules are converted into gas-phase ions. Electrospray Ionization

(ESI) is a common "soft" ionization technique for amino acids, which minimizes

fragmentation and typically produces protonated molecules [M+H]⁺.[20]

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g.,

Quadrupole, Time-of-Flight (TOF), or Orbitrap).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that plots ion intensity versus m/z. For DL-Proline (MW 115.13), the [M+H]⁺

ion would be expected at an m/z of approximately 116.14.

Tandem MS (MS/MS) for Structural Elucidation (Optional): To gain further structural

information, ions of a specific m/z (e.g., the protonated parent ion) can be selected and

fragmented through collision-induced dissociation (CID).[21] The resulting fragment ions are

then mass-analyzed, producing a fragmentation pattern that can be used to confirm the

molecule's structure.
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Experimental Workflow for Mass Spectrometry
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Caption: Generalized workflow for molecular analysis using mass spectrometry.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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